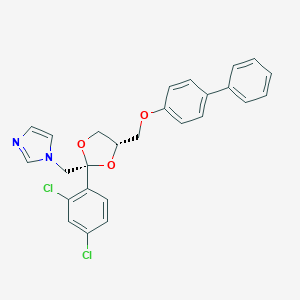
Doconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doconazole is a member of biphenyls.
Biological Activity
Docosanol, a long-chain saturated fatty alcohol (C22H46O), is primarily recognized for its antiviral properties, particularly against lipid-enveloped viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). This article explores the biological activity of docosanol, focusing on its antiviral mechanisms, clinical efficacy, and potential applications in various viral infections.
Docosanol exhibits its antiviral effects through several mechanisms:
- Inhibition of Viral Fusion : Docosanol interferes with the fusion of viral envelopes with host cell membranes, preventing viral entry. Studies have shown that docosanol-treated cells exhibit resistance to HSV infection by inhibiting the fusion process required for viral entry into the host cell .
- Metabolic Conversion : The antiviral activity of docosanol requires metabolic conversion within the host cells. This conversion enhances its efficacy against enveloped viruses .
- Broad Spectrum Activity : While primarily effective against HSV and RSV, docosanol has shown potential against other enveloped viruses, including Newcastle disease virus (NDV) in poultry . This suggests that docosanol may possess broad-spectrum antiviral properties.
Clinical Efficacy
Docosanol is clinically used in a 10% topical cream formulation for the treatment of recurrent herpes simplex labialis (HSL). Multiple studies have assessed its efficacy:
- Healing Time : In a randomized controlled trial involving 370 patients treated with docosanol, the median healing time was significantly shorter (4.1 days) compared to placebo (P = 0.008) . The study also reported a reduction in pain and other symptoms associated with HSL.
- Comparison with Other Antivirals : A systematic review comparing docosanol with other topical antivirals like acyclovir and penciclovir indicated that while docosanol is effective, its overall efficacy compared to placebo is modest, shortening the duration of symptoms by less than 24 hours .
Case Studies and Research Findings
- Herpes Simplex Virus : A study demonstrated that docosanol significantly reduces viral gene expression in treated cells. The compound inhibited the expression of beta-galactosidase linked to HSV immediate-early promoters by approximately 75%, indicating a strong effect on viral replication processes .
- Respiratory Syncytial Virus : Research indicates that docosanol inhibits RSV replication in vitro, showcasing its potential as a therapeutic agent for respiratory viral infections .
- Newcastle Disease Virus in Poultry : An experimental study showed that treatment with docosanol resulted in a significant increase in survival rates (37.4% to 53.2%) among NDV-infected chickens and reduced viral load across various tissues . Histopathological assessments revealed improved tissue integrity post-treatment.
Safety and Tolerability
Docosanol has been reported to have a favorable safety profile. Adverse effects are generally mild and comparable to those observed with placebo treatments. In clinical trials, localized reactions such as inflammation or dry skin were noted but did not lead to significant complications .
Properties
CAS No. |
59831-63-9 |
|---|---|
Molecular Formula |
C26H22Cl2N2O3 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1 |
InChI Key |
GNZHVEIGGFMLSP-OZXSUGGESA-N |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Synonyms |
Doconazole; R-34000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















